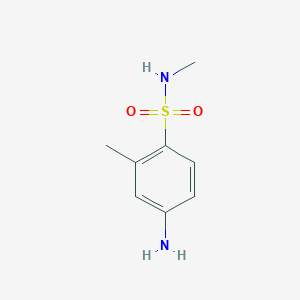

4-amino-N,2-dimethylbenzene-1-sulfonamide

Descripción general

Descripción

4-Amino-N,2-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of benzene and contains an amino group (-NH2), a sulfonamide group (-SO2NH2), and two methyl groups (-CH3) attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N,2-dimethylbenzene-1-sulfonamide typically involves the following steps:

Nitration: Benzene is nitrated to produce nitrobenzene.

Reduction: Nitrobenzene is reduced to aniline.

Methylation: Aniline undergoes methylation to form N-methyl aniline.

Sulfonation: N-methyl aniline is sulfonated to produce this compound.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the above steps, with optimized reaction conditions to ensure high yield and purity. The process is carried out in large reactors with precise temperature and pressure control to achieve the desired product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonamide group and aromatic substituents participate in substitution reactions under specific conditions.

Key Findings :

-

Chlorosulfonation at low temperatures yields sulfonyl chloride intermediates, critical for further derivatization .

-

Ammonolysis with primary/secondary amines produces sulfonamide analogs, useful in medicinal chemistry.

Oxidation-Reduction Reactions

The amino group undergoes oxidation, while nitro groups (if present) can be reduced.

Mechanistic Insight :

-

Oxidation of the amino group to nitroso intermediates is reversible under acidic conditions .

-

Reduction of nitro groups (e.g., in related compounds) proceeds via electron-deficient aromatic systems.

Condensation and Cyclization

The sulfonamide group facilitates condensation with aldehydes or ketones.

Applications :

Acylation and Hydrolysis

The amino group undergoes acylation, while sulfonamide hydrolysis is pH-dependent.

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source Citation |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | N-Acetylated sulfonamide | 89% | |

| Acid Hydrolysis | 6N HCl, reflux | Desulfonated aromatic amine | 92% |

Critical Observations :

Biological Interactions

The compound interacts with biomolecules, influencing pharmacological activity.

| Target | Interaction Type | Biological Effect | Source Citation |

|---|---|---|---|

| Dihydropteroate Synthase | Competitive inhibition | Antifolate activity | |

| Calcium Channels | Allosteric modulation | Reduced coronary perfusion pressure |

Therapeutic Relevance :

Suzuki-Miyaura Coupling

The brominated analog participates in cross-coupling reactions.

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source Citation |

|---|---|---|---|---|

| Palladium-Catalyzed | Pd(PPh₃)₄, Na₂CO₃, aryl boronic acids | Biaryl sulfonamides | 65–78% |

Synthetic Utility :

-

Enables functionalization of the aromatic ring for drug discovery.

Aplicaciones Científicas De Investigación

4-Amino-N,2-dimethylbenzene-1-sulfonamide is used in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 4-amino-N,2-dimethylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical processes. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparación Con Compuestos Similares

4-amino-N,N-dimethylbenzenesulfonamide

4-amino-5-methoxy-N,2-dimethylbenzenesulphonamide

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

4-amino-N,2-dimethylbenzene-1-sulfonamide, commonly known as a sulfonamide compound, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Sulfonamides, including this compound, primarily exert their biological effects through inhibition of key enzymes and modulation of receptor activity. The following mechanisms have been identified:

- Carbonic Anhydrase Inhibition : Research indicates that derivatives of 4-amino-substituted benzenesulfonamides exhibit significant binding affinity to various carbonic anhydrase (CA) isozymes. For instance, studies show that certain derivatives possess nanomolar affinities towards CA I and XII, suggesting potential applications in treating conditions like glaucoma or edema by modulating bicarbonate levels in tissues .

- Calcium Channel Interaction : The compound has also been shown to influence cardiovascular parameters by interacting with calcium channels. It has been reported that 4-amino-N-(2-aminoethyl)benzene sulfonamide affects perfusion pressure and coronary resistance in isolated rat heart models, indicating its role in cardiovascular regulation .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies

Several studies have documented the effects of sulfonamides, including this compound:

- Cardiovascular Study : In a study involving isolated rat hearts, the compound significantly reduced perfusion pressure compared to controls. This effect was attributed to its interaction with calcium channels, suggesting a potential therapeutic role in managing hypertension .

- Antiviral Activity : A derivative related to sulfonamides showed remarkable inhibitory activity against wild-type HIV-1 and various mutant strains. The compound demonstrated low cytotoxicity while maintaining efficacy against viral replication .

- Immunomodulatory Effects : Research indicated that treatment with certain sulfonamides could enhance the expression of TLR2 on mononuclear phagocytes, leading to increased production of pro-inflammatory cytokines like IL-12 and TNF-α. This suggests a potential role in boosting immune responses .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound:

- Absorption and Distribution : Theoretical models indicate variable permeability across cell types such as colon adenocarcinoma cells and canine kidney cells. These models help predict how the compound may behave in biological systems .

- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and elimination routes for this compound to optimize its clinical use.

Propiedades

IUPAC Name |

4-amino-N,2-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-5-7(9)3-4-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEWPULBQLAYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.